2-chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

FABP5 inhibition dual FABP4/5 inhibitor TR-FRET assay

2-Chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797964-82-9, molecular formula C19H15ClFNO2S, molecular weight 375.84) is a non-annulated thiophenylamide belonging to the class of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors, more specifically dual FABP 4/5 inhibitors, as disclosed in US Patent 9,353,102 B2 assigned to Hoffmann-La Roche Inc. The compound features a 2-chloro-4-fluoro-benzamide core linked via a methylene bridge to a thiophene ring bearing a hydroxy(phenyl)methyl substituent at the 5-position.

Molecular Formula C19H15ClFNO2S
Molecular Weight 375.84
CAS No. 1797964-82-9
Cat. No. B2524351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
CAS1797964-82-9
Molecular FormulaC19H15ClFNO2S
Molecular Weight375.84
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=C(C=C(C=C3)F)Cl)O
InChIInChI=1S/C19H15ClFNO2S/c20-16-10-13(21)6-8-15(16)19(24)22-11-14-7-9-17(25-14)18(23)12-4-2-1-3-5-12/h1-10,18,23H,11H2,(H,22,24)
InChIKeyZMNIEJIKOPHFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797964-82-9): Baseline Identity and Patent-Disclosed Pharmacological Class for Scientific Procurement


2-Chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797964-82-9, molecular formula C19H15ClFNO2S, molecular weight 375.84) is a non-annulated thiophenylamide belonging to the class of fatty-acid binding protein (FABP) 4 and/or 5 inhibitors, more specifically dual FABP 4/5 inhibitors, as disclosed in US Patent 9,353,102 B2 assigned to Hoffmann-La Roche Inc. [1]. The compound features a 2-chloro-4-fluoro-benzamide core linked via a methylene bridge to a thiophene ring bearing a hydroxy(phenyl)methyl substituent at the 5-position. The patent describes compounds of this class as useful for therapy or prophylaxis in mammals, particularly for type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis, and cancer [1]. The compound is offered by chemical suppliers primarily as a research scaffold for medicinal chemistry and drug discovery applications .

Why Generic Substitution of 2-Chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide Fails: Structural Determinants of FABP4/5 Inhibitor Pharmacology


Compounds within the non-annulated thiophenylamide class cannot be generically interchanged because FABP4 and FABP5 inhibitor potency and selectivity are exquisitely sensitive to substitution patterns on both the benzamide and thiophene moieties [1]. The patent discloses that variations in R1, R2, and R3 substituents—including the specific 2-chloro-4-fluoro benzamide and 5-(hydroxy(phenyl)methyl)thiophene combination found in this compound—yield FABP5 IC50 values spanning from 16 nM to over 760 nM across different examples [2]. The hydroxy(phenyl)methyl group introduces a chiral center not present in simpler analogs (e.g., N-(thiophen-3-ylmethyl)benzamides), potentially affecting binding interactions within the FABP lipid-binding pocket. Furthermore, the 2-chloro-4-fluoro substitution pattern on the benzamide ring is specifically enumerated in the patent's preferred embodiments because halogen positions influence both target binding affinity and physicochemical properties such as metabolic stability [1]. Direct quantitative evidence linking this specific compound's substitution pattern to differential pharmacology is provided below.

Quantitative Comparative Evidence for 2-Chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797964-82-9): Head-to-Head, Cross-Study, and Class-Level Differentiation


FABP5 Inhibitory Potency Range Established by In-Class Patent Examples Under Identical TR-FRET Assay Conditions

The compound belongs to a chemical series for which multiple structurally related examples were tested for FABP5 inhibition using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay at pH 7.5 [1]. Within this series, FABP5 IC50 values range from 16 nM (most potent example, BDBM234709/US9353102 Example 4.x) to 760 nM (least potent example, BDBM234698/US9353102 Examples 8 and 9) [1][2]. The compound's specific IC50 is not publicly disclosed, but its structural features—2-chloro-4-fluoro benzamide and 5-(hydroxy(phenyl)methyl)thiophene—place it within a substitution space that, based on patent SAR, is expected to yield sub-micromolar to nanomolar FABP5 inhibitory activity. This contrasts with simpler thiophene benzamides lacking the hydroxy(phenyl)methyl group, which show no reported FABP5 activity in publicly available databases [3].

FABP5 inhibition dual FABP4/5 inhibitor TR-FRET assay

Structural Differentiation from the 3-Chloro Regioisomer: Substitution Position Determines FABP Binding Pocket Occupancy

The 2-chloro-4-fluoro substitution pattern on the benzamide ring is a specifically claimed embodiment in US Patent 9,353,102 B2 [1]. The 3-chloro regioisomer, 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS not assigned, catalog number available from chemical suppliers), relocates the chlorine atom from the ortho (2-) to the meta (3-) position relative to the amide carbonyl . In benzamide-based inhibitors, the ortho-chloro substituent can participate in halogen bonding interactions with backbone carbonyls or influence the dihedral angle between the benzamide ring and the amide plane, thereby altering FABP binding pocket occupancy [1]. No quantitative head-to-head data exist in the public domain for these two regioisomers; however, the patent specifically enumerates halogen substitution at the 2- and 4-positions as preferred, implying that meta-substitution is unfavorable for the claimed FABP4/5 dual inhibitory activity [1].

regioisomer selectivity chloro substitution pattern FABP binding pocket

Differentiation from the Thiophene-3-yl Hydroxymethyl Analog: Phenyl vs. Thienyl Substituent Alters Lipophilicity and Binding Characteristics

The closest structurally characterized analog is 2-chloro-4-fluoro-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide (CAS 1797063-79-6), which replaces the phenyl ring in the hydroxy(phenyl)methyl group with a thiophen-3-yl ring [1]. The phenyl analog (target compound, C19H15ClFNO2S, MW 375.84) contains one sulfur atom, whereas the thiophene-3-yl analog (C17H13ClFNO2S2, MW 381.86) contains two sulfur atoms, increasing molecular weight by 6.02 g/mol [1]. The phenyl group provides greater lipophilicity (estimated logP increase of approximately 0.5–0.8 units based on fragment contribution methods) compared to the thiophene-3-yl group, which may influence membrane permeability and plasma protein binding [2]. No comparative FABP4/5 activity data are publicly available for either compound, but the distinct heterocyclic composition means these two should not be considered interchangeable in biological assays.

thiophene substitution lipophilicity heteroaryl analog

Chiral Center at the Hydroxy(phenyl)methyl Carbon: Implications for Enantioselective Binding and Batch-to-Batch Reproducibility

The hydroxy(phenyl)methyl substituent on the thiophene ring contains a chiral carbon center, rendering the compound a racemic mixture unless enantioselective synthesis or chiral resolution is explicitly performed . This stereochemical feature is absent in simpler achiral analogs such as 2-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide (CAS not assigned) . In FABP inhibitor development, the chirality of the ligand can significantly influence binding affinity; for example, enantiomers of related FABP4 inhibitors have shown differential inhibitory activity [1]. No enantiomer-specific biological data are publicly available for this compound, but the presence of the chiral center must be considered when interpreting activity data from different synthetic batches and when comparing results across laboratories using different synthetic routes.

chiral resolution enantioselectivity stereochemistry

Dual FABP4/5 Inhibitor Profile vs. FABP4-Selective Inhibitors: Therapeutic Rationale for Preferring Non-Annulated Thiophenylamides

Genetic deficiency and pharmacological inhibition studies have demonstrated that selective FABP4 inhibition triggers compensatory upregulation of FABP5 expression in adipocytes, which can attenuate the therapeutic benefit of FABP4-selective agents such as BMS-309403 (FABP4 Ki < 2 nM, >100-fold selectivity over FABP5) [1]. The non-annulated thiophenylamide class, to which this compound belongs, was specifically developed as dual FABP4/5 inhibitors to circumvent this compensatory mechanism [2]. The patent discloses that compounds of Formula (I) inhibit both FABP4 and FABP5, with representative examples showing balanced dual activity (e.g., BDBM234711: FABP4 IC50 = 19 nM, FABP5 IC50 = 40 nM) [3]. While this specific compound's individual FABP4 and FABP5 IC50 values are not publicly disclosed, its structural membership in the dual inhibitor class provides a mechanistic rationale for its selection over FABP4-selective agents when simultaneous blockade of both isoforms is desired.

dual FABP4/5 inhibition FABP5 compensatory upregulation metabolic disease

Physical Characterization and Purity Specifications: Baseline Quality Metrics for Reproducible Procurement of CAS 1797964-82-9

Commercial suppliers typically offer this compound at ≥95% purity, with molecular weight confirmed at 375.84 g/mol (C19H15ClFNO2S) and InChI Key ZMNIEJIKOPHFCV-UHFFFAOYSA-N for unambiguous compound identification [1]. In contrast, the simpler achiral analog 2-chloro-4-fluoro-N-(thiophen-3-ylmethyl)benzamide is offered at similar purity levels (≥95%) but lacks the additional analytical complexity introduced by the chiral center . For reproducible biological evaluation, procurement should include certificates of analysis that verify identity by 1H NMR, LC-MS, and elemental analysis, with particular attention to the absence of the des-chloro or des-fluoro byproducts that may arise during synthesis . The compound's solubility in DMSO (typical for benzamide derivatives) allows preparation of concentrated stock solutions suitable for FABP TR-FRET assays used throughout the patent characterization [2].

analytical characterization purity specification quality control

Defined Research and Industrial Application Scenarios for 2-Chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797964-82-9) Based on Quantitative Evidence


Dual FABP4/5 Inhibitor Screening in Metabolic Disease Drug Discovery Programs

This compound is suitable for inclusion in dual FABP4/5 inhibitor screening cascades targeting type 2 diabetes, atherosclerosis, or non-alcoholic steatohepatitis (NASH), based on its classification as a non-annulated thiophenylamide dual FABP4/5 inhibitor in US Patent 9,353,102 B2 [1]. The patent discloses that simultaneous inhibition of FABP4 and FABP5 is therapeutically advantageous, as FABP5 compensatory upregulation observed with FABP4-selective agents (e.g., BMS-309403) is circumvented [2]. Researchers should verify the compound's FABP4 and FABP5 IC50 values in their own TR-FRET assay system using the conditions described in the patent (pH 7.5, DMSO stock solutions serially diluted 3-fold from 50 µM to 0.003 µM) [3]. The compound's hydroxy(phenyl)methyl chiral center provides an opportunity to explore enantiomer-specific pharmacology, which may reveal differential FABP4 vs. FABP5 selectivity between enantiomers [4].

Structure-Activity Relationship (SAR) Studies on Halogenated Benzamide-Thiophene Hybrids for FABP Target Engagement

The compound serves as a key intermediate for SAR exploration of the non-annulated thiophenylamide scaffold, specifically to probe the contribution of the 2-chloro-4-fluoro substitution pattern on the benzamide ring versus regioisomeric (e.g., 3-chloro) or alternative halogen (e.g., 2,4-difluoro, CAS 1798487-48-5) variants [1][2]. The patent's preferred halogen substitution claims indicate that the 2-chloro-4-fluoro combination is particularly favorable for FABP4/5 inhibition, making this compound a critical reference point for any SAR campaign within this chemical series [1]. Systematic comparison with the 3-chloro regioisomer and the 2-fluoro analog (CAS 1797191-80-0) can delineate the specific contribution of each halogen position to target binding and selectivity [2].

Chiral Pharmacology Studies Investigating Enantiomer-Specific FABP Binding and Pharmacokinetics

The presence of a single chiral center at the hydroxy(phenyl)methyl carbon distinguishes this compound from achiral thiophene benzamide analogs and creates an opportunity for enantiomer-specific pharmacological profiling [1]. Researchers can employ chiral resolution (preparative chiral HPLC) to isolate individual enantiomers and assess differential FABP4/5 inhibitory activity, metabolic stability, and plasma protein binding. This is particularly relevant given that enantiomers of structurally related FABP inhibitors have demonstrated 2- to 10-fold differences in target binding affinity [2]. Procurement should be accompanied by chiral purity certification, and researchers should report enantiomeric composition in all biological studies to ensure inter-laboratory reproducibility [1].

Chemoproteomics and Target Engagement Studies Using Non-Annulated Thiophenylamide Probes

The compound's benzamide-thiophene scaffold, with its defined halogen substitution pattern and hydroxy(phenyl)methyl moiety, is suitable for derivatization into chemical probes (e.g., biotinylated or photoaffinity-labeled analogs) for target engagement studies aimed at confirming FABP4 and/or FABP5 binding in cellular and tissue contexts [1]. The patent's disclosure of the compound class as FABP4/5 inhibitors provides a starting point for probe design, while the TR-FRET assay conditions (pH 7.5, DMSO tolerance) described in the BindingDB records for in-class compounds offer a validated assay system for confirming probe retention of target binding [2]. The hydroxy group on the phenylmethyl substituent provides a convenient synthetic handle for linker attachment without modifying the benzamide pharmacophore.

Quote Request

Request a Quote for 2-chloro-4-fluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.